molecular formula C13H10F2N2O B4448445 3,5-difluoro-N-(pyridin-2-ylmethyl)benzamide

3,5-difluoro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B4448445
M. Wt: 248.23 g/mol
InChI Key: ZAQFSWPPLKPWOU-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(pyridin-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 3 and 5 positions and a pyridin-2-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluorobenzoic acid and pyridin-2-ylmethanamine.

    Amide Bond Formation: The carboxylic acid group of 3,5-difluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated acid then reacts with pyridin-2-ylmethanamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the amide group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring or the amide group.

    Reduction: Reduced forms of the pyridine ring or the amide group.

    Hydrolysis: 3,5-difluorobenzoic acid and pyridin-2-ylmethanamine.

Scientific Research Applications

3,5-Difluoro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties due to the presence of fluorine atoms make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Chemical Biology: The compound can serve as a probe or ligand in chemical biology research to investigate protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(pyridin-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzamide: Lacks the pyridin-2-ylmethyl group, making it less versatile in terms of binding interactions.

    N-(Pyridin-2-ylmethyl)benzamide: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    3,5-Difluoro-N-(pyridin-3-ylmethyl)benzamide: The position of the pyridine ring isomer affects its binding interactions and reactivity.

Uniqueness

3,5-Difluoro-N-(pyridin-

Properties

IUPAC Name

3,5-difluoro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-10-5-9(6-11(15)7-10)13(18)17-8-12-3-1-2-4-16-12/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQFSWPPLKPWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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